Lysyl ornithine

Beschreibung

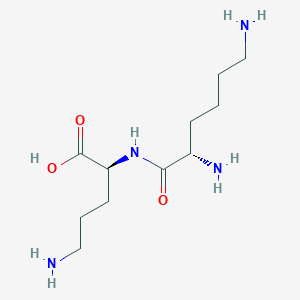

Lysyl ornithine is a modified amino acid derivative formed by the conjugation of lysine and ornithine. For instance, lysine–CLB derivatives (e.g., compound 9 in ) are highlighted for their role as dynamic inhibitors of ribosome function, particularly targeting the chloramphenicol binding site. The biological activity of such compounds depends critically on the modification of amine groups and side-chain length .

Eigenschaften

CAS-Nummer |

788121-81-3 |

|---|---|

Molekularformel |

C11H24N4O3 |

Molekulargewicht |

260.338 |

IUPAC-Name |

(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C11H24N4O3/c12-6-2-1-4-8(14)10(16)15-9(11(17)18)5-3-7-13/h8-9H,1-7,12-14H2,(H,15,16)(H,17,18)/t8-,9-/m0/s1 |

InChI-Schlüssel |

FNTNTMPEEZFWOQ-IUCAKERBSA-N |

SMILES |

C(CCN)CC(C(=O)NC(CCCN)C(=O)O)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Lysyl ornithine |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Ornithine Derivatives

N5-(1-Carboxyethyl)-Ornithine ():

- Structure : An N5-substituted ornithine derivative synthesized by Streptococcus lactis.

- Function : Acts as a storage molecule during bacterial growth. Its regioisomer, octopinic acid (N2-substituted ornithine), is part of the octopine family found in crowngall tumors, indicating that positional isomerism dictates ecological roles .

- Key Difference : The N5 vs. N2 substitution alters binding specificity and metabolic pathways.

- Phaseolotoxin (): Structure: Contains a modified ornithine residue (N*-N'-sulpho-diamino phosphinyl-L-ornithine, pSOrn). Function: A tripeptide toxin that inhibits ornithine carbamoyl transferase (OCT), disrupting arginine biosynthesis. pSOrn is a potent, irreversible OCT inhibitor due to its structural mimicry of tetrahedral intermediates in the OCT catalytic cycle . Comparison with Lysyl Ornithine: Unlike this compound derivatives, phaseolotoxin’s sulpho-diamino phosphinyl group enhances its affinity for OCT, making it 100-fold more potent than unmodified ornithine .

Lysine Derivatives

- Lysine–CLB Derivatives ():

- Structure : Compound 9 (lysine–CLB) has a methylene group shorter than ornithine–CLB (compound 6).

- Function : Both compounds inhibit ribosome function, but only the ornithine derivative (compound 6) retains activity in vivo. Acetylation of lysine’s ε-amine abolishes activity, while trifluoroacetyl protection preserves it .

- Key Insight : Side-chain length and amine modification dictate target binding. Ornithine’s shorter carbon skeleton may enhance membrane permeability or enzyme interaction .

Decarboxylase Substrates

- Ornithine Decarboxylase (ODC) vs. Lysine Decarboxylase ():

- Structural Basis : ODC and lysine decarboxylase share a common evolutionary origin but differ in substrate specificity. ODC has a higher affinity for ornithine (Km = 0.06 mM) compared to lysine decarboxylase for lysine .

- Functional Role : Both enzymes contribute to polyamine biosynthesis. In Aspergillus nidulans, ODC activity peaks during conidial germination, highlighting its role in spermidine synthesis for cell division .

Enzyme Cofactors

- Lysine Tyrosylquinone (LTQ) (): Structure: A quinone cofactor in lysyl oxidase, formed by crosslinking lysine and tyrosine residues. Function: Critical for lysyl oxidase activity in crosslinking collagen and elastin. Resonance Raman spectroscopy confirms its protonation state and structural homology with synthetic LTQ models . Comparison: Unlike this compound, LTQ’s redox-active quinone moiety enables catalytic amine oxidation, a function absent in storage-oriented derivatives like N5-(1-carboxyethyl)-ornithine .

Biochemical and Pharmacological Data

Table 1: Comparative Properties of this compound Analogs

Mechanistic Insights

- Amine Group Reactivity : Acetylation of lysine’s ε-amine () abolishes ribosome inhibition, emphasizing the necessity of free amines for target engagement.

- Side-Chain Length : Ornithine’s shorter carbon skeleton (vs. lysine) may facilitate better enzyme active-site fit, as seen in compound 6’s superior in vivo activity .

- Structural Mimicry : pSOrn’s resemblance to OCT’s catalytic intermediate enables irreversible inhibition, a strategy shared by lysine–CLB derivatives targeting the ribosome .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.